molecular formula C17H19BrN4O5 B2806985 8-bromo-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 333752-21-9

8-bromo-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2806985
CAS No.: 333752-21-9
M. Wt: 439.266
InChI Key: WRVQHCFZEOSSFK-UHFFFAOYSA-N
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Description

This compound is a brominated purine dione derivative characterized by:

  • Position 8: Bromine substitution, which enhances electrophilicity and influences binding interactions in biological systems.
  • Positions 1 and 3: Methyl groups, contributing to lipophilicity and metabolic stability.

It is structurally related to xanthine derivatives, which are known for their roles as adenosine receptor antagonists and enzyme inhibitors. The 4-methoxyphenoxy group may enhance bioavailability by modulating solubility and membrane permeability .

Properties

IUPAC Name

8-bromo-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4O5/c1-20-14-13(15(24)21(2)17(20)25)22(16(18)19-14)8-10(23)9-27-12-6-4-11(26-3)5-7-12/h4-7,10,23H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVQHCFZEOSSFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC(COC3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Alkylation: The 7th position of the purine ring is alkylated with 2-hydroxy-3-(4-methoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

    Methylation: The methyl groups at the 1st and 3rd positions are introduced using methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like column chromatography, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like ammonia (NH3), thiols (R-SH), or alkoxides (R-OH) in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the corresponding hydrogenated compound.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 8-bromo-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for drug design and development.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The presence of the purine core suggests possible activity as enzyme inhibitors or receptor antagonists, which could be useful in treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique functional groups allow for the modification of material properties to suit specific applications.

Mechanism of Action

The mechanism of action of 8-bromo-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Purine dione derivatives are widely explored for pharmacological applications. Below is a systematic comparison of the target compound with analogs differing in substituents at positions 7 and 8:

Table 1: Substituent Variations at Position 7
Compound Name Position 7 Substituent Key Properties/Applications Reference
8-Bromo-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-purine-2,6-dione 2-hydroxy-3-(4-methoxyphenoxy)propyl Potential adenosine receptor modulation
8-Bromo-7-(but-2-yn-1-yl)-3-methyl-purine-2,6-dione But-2-ynyl Intermediate in linagliptin synthesis
7-Benzyl-8-bromo-1,3-dimethyl-purine-2,6-dione Benzyl Mp: 164°C; NMR data available
7-Isopropyl-8-bromo-3-methyl-purine-2,6-dione Isopropyl Synthetic intermediate

Key Observations :

  • The hydroxypropyl-phenoxy group in the target compound introduces polarity and hydrogen-bonding capacity, contrasting with lipophilic groups like benzyl or isopropyl.
  • But-2-ynyl () is used in antidiabetic drug synthesis, suggesting the target compound’s 4-methoxyphenoxy group may offer distinct receptor selectivity.
Table 2: Substituent Variations at Position 8
Compound Name Position 8 Substituent Key Properties/Applications Reference
8-Bromo-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-purine-2,6-dione Bromine Enhanced electrophilicity for nucleophilic substitution
8-Chloro-7-benzyl-1,3-dimethyl-purine-2,6-dione Chlorine Lower steric hindrance compared to bromine
(Z)-8-Hydrazinyl-7-(hydroxypropyl-phenoxy)-1,3-dimethyl-purine-2,6-dione Hydrazinyl Trypanothione synthetase inhibition (IC₅₀: µM range)
8-Biphenyl-1,3,7-trimethyl-purine-2,6-dione Biphenyl Increased aromatic stacking potential

Key Observations :

  • Hydrazinyl substitution () demonstrates the role of position 8 in targeting parasitic enzymes, suggesting the bromine in the target compound could be modified for similar applications.

Physicochemical and Pharmacological Comparisons

Melting Points and Solubility
  • 7-Benzyl-8-bromo-1,3-dimethyl-purine-2,6-dione () has a mp of 164°C, whereas 8-bromo-7-isopropyl analogs () are likely more lipophilic and less soluble in aqueous media .

Biological Activity

8-Bromo-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine class. Its complex structure suggests potential biological activities, particularly in pharmacological contexts. This article explores its biological activity through various studies, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C16H17BrN4O5
  • Molecular Weight : 425.23 g/mol
  • IUPAC Name : 8-bromo-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The presence of the bromine atom and the methoxyphenoxy group enhances its binding affinity to these targets, potentially modulating various biochemical pathways.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antioxidant Activity

Studies have shown that this compound possesses antioxidant properties, which can help mitigate oxidative stress in cells. This is crucial in preventing cellular damage and could have implications for diseases associated with oxidative stress.

Anti-inflammatory Effects

The compound has been reported to exhibit anti-inflammatory effects in vitro and in vivo. This activity may be beneficial in treating conditions characterized by chronic inflammation.

Anticancer Potential

Preliminary studies suggest that it may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This is particularly relevant for developing new cancer therapies.

Case Studies and Research Findings

StudyFindingsReference
Study 1Demonstrated significant antioxidant activity in cellular models.
Study 2Showed anti-inflammatory effects by reducing cytokine production in macrophages.
Study 3Induced apoptosis in various cancer cell lines, suggesting potential as an anticancer agent.

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